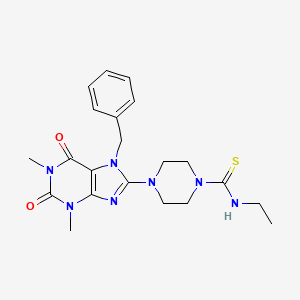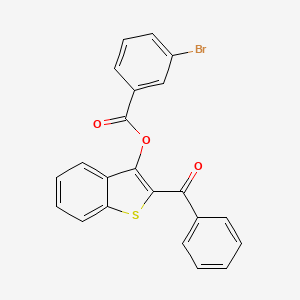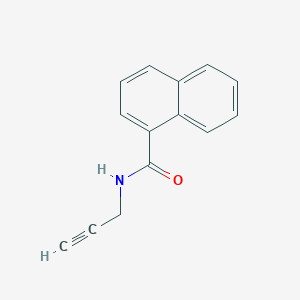![molecular formula C18H15N3O2S3 B10865937 1-(2,4-Dimethylphenyl)-3-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B10865937.png)
1-(2,4-Dimethylphenyl)-3-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-DIMETHYLPHENYL)-3-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DIMETHYLPHENYL)-3-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then coupled with a thiophene derivative. The final step involves the formation of the pyrrole-2,5-dione ring system through cyclization reactions under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-DIMETHYLPHENYL)-3-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
1-(2,4-DIMETHYLPHENYL)-3-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-3-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s heterocyclic structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for its biological activity.
Comparison with Similar Compounds
- 1-(2,4-DIMETHYLPHENYL)-3-{[5-(2-FURYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE
- 1-(2,4-DIMETHYLPHENYL)-3-{[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness: The uniqueness of 1-(2,4-DIMETHYLPHENYL)-3-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific combination of aromatic and heterocyclic rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of new pharmaceuticals or advanced materials.
This detailed overview provides a comprehensive understanding of 1-(2,4-DIMETHYLPHENYL)-3-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C18H15N3O2S3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H15N3O2S3/c1-10-5-6-12(11(2)8-10)21-15(22)9-14(17(21)23)25-18-20-19-16(26-18)13-4-3-7-24-13/h3-8,14H,9H2,1-2H3 |
InChI Key |
JCSAHVDEKDANLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)C4=CC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B10865855.png)

![4-Bromo-N-[N'-(5-methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10865880.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B10865882.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865896.png)
![(2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10865901.png)
![2-{[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10865907.png)


![(3S,4S)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl acetate](/img/structure/B10865923.png)
![ethyl (7Z)-7-{[(phenylcarbonyl)oxy]imino}-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10865926.png)
![1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10865933.png)

